molecular formula H2S2O8<br>H2O8S2 B079392 Peroxydisulfuric acid CAS No. 13445-49-3

Peroxydisulfuric acid

Cat. No.: B079392
CAS No.: 13445-49-3
M. Wt: 194.15 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-N
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Description

Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid, is a highly potent inorganic oxidizing agent. It is a colorless, crystalline solid with a molecular weight of 194.14 g/mol and a melting point of 65°C . Structurally, it features two sulfonic acid groups bridged by a peroxide (-O-O-) bond. The compound is typically prepared via electrolysis of sulfate-containing acidic solutions or by reacting chlorosulfonic acid (ClSO₃H) with hydrogen peroxide (H₂O₂) . In aqueous solutions, it hydrolyzes to form sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), releasing reactive oxygen species that drive its oxidizing activity .

This compound and its salts (e.g., potassium, sodium, and ammonium persulfates) are widely used in industrial applications, including polymerization initiation, environmental remediation, and explosive synthesis . Its instability in pure form necessitates handling in solution or as stable salt derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxydisulfuric acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the electrolysis of sulfuric acid solutions. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Decomposition Reactions

2.1 Hydrolytic Decomposition
In aqueous solutions, H₂S₂O₈ decomposes to yield hydrogen peroxide and sulfuric acid:
H2S2O8+2H2OH2O2+2H2SO4\text{H}_2\text{S}_2\text{O}_8+2\,\text{H}_2\text{O}\rightarrow \text{H}_2\text{O}_2+2\,\text{H}_2\text{SO}_4
This reaction is pH-dependent, with faster decomposition under alkaline conditions .

2.2 Thermal Decomposition
At elevated temperatures (>65°C), H₂S₂O₈ decomposes exothermically, releasing oxygen and forming SO₃:
H2S2O82SO3+H2O2\text{H}_2\text{S}_2\text{O}_8\rightarrow 2\,\text{SO}_3+\text{H}_2\text{O}_2

Oxidation Reactions

This compound participates in redox reactions as a strong two-electron oxidizer. Key examples include:

3.1 Metal Oxidation

  • Silver Nitrate Reaction :
    H2S2O8+2AgNO3+2H2OAg2O2+2H2SO4+2HNO3\text{H}_2\text{S}_2\text{O}_8+2\,\text{AgNO}_3+2\,\text{H}_2\text{O}\rightarrow \text{Ag}_2\text{O}_2+2\,\text{H}_2\text{SO}_4+2\,\text{HNO}_3
    Silver peroxide (Ag₂O₂) precipitates as a dark-brown solid .

3.2 Organic Substrate Oxidation
H₂S₂O₈ oxidizes organic compounds via radical mechanisms. For example:

  • Polymerization Initiation : Homolytic cleavage of the peroxide bond generates sulfate radicals (SO₄·⁻), initiating acrylonitrile or styrene polymerization .

  • Pollutant Degradation : In advanced oxidation processes (AOPs), H₂S₂O₈ reacts with Fe²⁺ to produce ferryl ions (Fe⁴⁺) or carbonate radicals (CO₃·⁻) in bicarbonate-rich environments, effectively degrading sulfonamide antibiotics .

Advanced Oxidation Processes (AOPs)

ParameterFe²⁺/H₂S₂O₈ System (No HCO₃⁻)Fe²⁺/H₂S₂O₈ System (With HCO₃⁻)
Dominant Oxidizing SpeciesFe⁴⁺CO₃·⁻
Degradation Efficiency*85% (SMX)92% (SDM)
Reaction Rate (kₒbₛ)0.15 s⁻¹0.22 s⁻¹
*Tested on sulfamethoxazole (SMX) and sulfadimethoxine (SDM) .

Reaction Mechanisms

5.1 Radical Formation in AOPs
In Fe²⁺-activated systems:
S2O82+Fe2+SO4+SO42+Fe3+\text{S}_2\text{O}_8^{2-}+\text{Fe}^{2+}\rightarrow \text{SO}_4·^-+\text{SO}_4^{2-}+\text{Fe}^{3+}
In bicarbonate-rich environments:
SO4+HCO3CO3+HSO4\text{SO}_4·^-+\text{HCO}_3^-\rightarrow \text{CO}_3·^-+\text{HSO}_4^-
CO₃·⁻ exhibits selective reactivity toward electron-rich pollutants .

5.2 Electrochemical Oxidation
At BDD anodes, hydroxyl radicals (·OH) mediate HSO₄⁻ oxidation:
HSO4+OHSO4+H2O\text{HSO}_4^-+·\text{OH}\rightarrow \text{SO}_4·^-+\text{H}_2\text{O}
2SO4S2O822\,\text{SO}_4·^-\rightarrow \text{S}_2\text{O}_8^{2-}
This pathway minimizes side reactions like ozone formation .

This compound's versatility in oxidation chemistry and environmental remediation underscores its significance in industrial and scientific contexts. Its ability to generate reactive oxygen and sulfur species under varied conditions enables tailored applications in synthesis, pollution control, and materials science.

Scientific Research Applications

Chemical Manufacturing

Oxidizing Agent in Organic Synthesis
Peroxydisulfuric acid is widely used in organic chemistry as an oxidizing agent. It facilitates various oxidation reactions, such as the cleavage of glycols to yield aldehydes and ketones. This property is particularly valuable in the production of fine chemicals and pharmaceuticals .

Production of Hydrogen Peroxide
Historically, this compound has been utilized as a precursor for the large-scale production of hydrogen peroxide. Its ability to release reactive oxygen species makes it suitable for generating hydrogen peroxide through controlled reactions .

Environmental Applications

Wastewater Treatment
this compound is employed in wastewater treatment processes, particularly for the removal of cyanides from effluents. Its strong oxidative properties enable the breakdown of toxic compounds, making it an effective agent for environmental remediation .

Dyes Oxidation and Fibers Whitening
In the textile industry, this compound is used for dye oxidation and fiber whitening processes. This application takes advantage of its oxidative capabilities to enhance the brightness and colorfastness of textiles .

Polymer Chemistry

Promotion of Radical Polymerization
this compound serves as a radical initiator in polymerization reactions. It can generate radicals that initiate the polymerization process, making it useful in producing various polymers and copolymers .

Case Study 1: Electrochemical Production

A study conducted on the electrochemical preparation of this compound demonstrated its efficiency in concentrated sulfuric acid solutions using boron-doped diamond electrodes. The research highlighted the generation of peroxodisulfate ions through anodic oxidation, showcasing its potential for industrial applications in sustainable chemical processes .

Case Study 2: Hydrometallurgy

Research on the application of this compound in hydrometallurgy revealed its effectiveness as an oxidant during the leaching of uranium ores and sulfide concentrates. The study concluded that its use significantly enhances metal recovery rates compared to traditional methods .

Data Tables

Application Description Benefits
Organic SynthesisOxidizing agent for various reactionsHigh reactivity and selectivity
Wastewater TreatmentRemoval of cyanides from effluentsEffective degradation of toxic compounds
Textile IndustryDye oxidation and fiber whiteningImproved colorfastness
Polymer ChemistryRadical initiator in polymerizationVersatile applications in materials
HydrometallurgyOxidant for leaching metals from oresIncreased recovery rates

Mechanism of Action

The mechanism of action of peroxydisulfuric acid primarily involves its strong oxidizing properties. The peroxide group in its structure allows it to release oxygen, which can then participate in various oxidation reactions. This makes it effective in breaking down organic compounds and initiating polymerization reactions .

Comparison with Similar Compounds

Peroxymonosulfuric Acid (H₂SO₅, Caro's Acid)

Structural Differences :

  • Peroxymonosulfuric acid contains one peroxide bond and one sulfonic acid group, unlike peroxydisulfuric acid, which has two sulfonic acid groups bridged by a peroxide . Preparation:
  • Caro's acid is synthesized by mixing concentrated H₂SO₄ (93–98%) with H₂O₂ (30–70%), while this compound requires harsher conditions (e.g., oleum and ozone) .
    Oxidizing Strength :
  • This compound is a stronger oxidizer due to its higher peroxide content. Caro's acid is less reactive but still effective in applications like etching and disinfection .
    Applications :
  • Caro's acid is used in surface cleaning and organic synthesis, whereas this compound derivatives are preferred for high-energy reactions, such as nitrating aromatic amines to explosives (e.g., hexanitrobenzene) .

Table 1: Comparison of Key Properties

Property This compound (H₂S₂O₈) Peroxymonosulfuric Acid (H₂SO₅)
Molecular Weight 194.14 g/mol 114.08 g/mol
Peroxide Groups 1 1
Stability in Water Decomposes to H₂SO₄ + H₂O₂ Decomposes to H₂SO₄ + H₂O₂
Preparation Method Oleum + H₂O₂/O₃ H₂SO₄ + H₂O₂
Key Applications Explosives, polymerization Cleaning, disinfection

Pyrosulfuric Acid (H₂S₂O₇)

Structural Differences :

  • Pyrosulfuric acid lacks a peroxide bond, instead featuring a disulfate (-S-O-S-) linkage. It is commonly encountered as oleum (H₂S₂O₇ + SO₃) .
    Chemical Behavior :
  • Unlike this compound, pyrosulfuric acid is a dehydrating agent and sulfonating agent rather than an oxidizer. It reacts violently with water to release H₂SO₄ .
    Applications :
  • Used in petroleum refining and organic sulfonation. No significant overlap with this compound's oxidizing roles .

Persulfate Salts

Common Salts :

  • Potassium persulfate (K₂S₂O₈) : Used as a polymerization initiator and etchant .
  • Ammonium persulfate ((NH₄)₂S₂O₈) : Employed in environmental remediation and PCB manufacturing .
  • Sodium persulfate (Na₂S₂O₈) : Applied in groundwater treatment and hair bleaching .

Table 2: Persulfate Salts Comparison

Property Potassium Persulfate Ammonium Persulfate Sodium Persulfate
Molecular Weight 270.33 g/mol 228.21 g/mol 238.10 g/mol
Solubility (Water) 5.2 g/100 mL (20°C) 58 g/100 mL (20°C) 50.5 g/100 mL (20°C)
Key Applications Polymerization, etching Explosives synthesis Environmental remediation

Other Related Acids

  • Disulfuric Acid (H₂S₂O₇): A precursor to oleum, used in sulfonation. No peroxide groups .

Key Research Findings

  • Explosives Synthesis : this compound oxidizes trinitrotoluidines to tetranitrotoluenes (VOD ~9500 m/s) and pentanitrobenzene, critical in nitrocarbon explosives .
  • Reactivity in Acidic Media : Protonation of amines in H₂S₂O₄ solutions limits oxidation to weakly basic substrates, contrasting with peroxytrifluoroacetic acid’s broader reactivity .
  • Stability : Solutions of H₂S₂O₈ decompose rapidly at room temperature, necessitating in situ preparation for industrial use .

Table 3: Preparation Methods and Reactions

Compound Preparation Method Key Reaction
This compound 2 ClSO₃H + H₂O₂ → H₂S₂O₈ + 2 HCl H₂S₂O₈ + 2 H₂O → 2 H₂SO₄ + H₂O₂
Caro's Acid H₂SO₄ + H₂O₂ → H₂SO₅ + H₂O H₂SO₅ → H₂SO₄ + ½ O₂
Ammonium Persulfate Electrolysis of (NH₄)HSO₄ → (NH₄)₂S₂O₈ (NH₄)₂S₂O₈ → 2 NH₄⁺ + S₂O₈²⁻ (oxidizes Mn²⁺ to MnO₄⁻)

Biological Activity

Peroxydisulfuric acid (H₂S₂O₈), also known as Caro's acid, is a powerful oxidizing agent with significant applications in various fields, including organic synthesis, environmental remediation, and chemical analysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its strong oxidizing properties, which arise from the presence of peroxy (–O–O–) groups. These properties enable it to participate in various redox reactions, making it a valuable reagent in both laboratory and industrial settings. The oxidation potential of this compound is higher than that of hydrogen peroxide, allowing it to oxidize a wide range of organic and inorganic compounds.

The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This oxidative stress can affect cellular components such as lipids, proteins, and nucleic acids, potentially resulting in cell damage or apoptosis.

1. Antimicrobial Effects

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in disinfecting surfaces and water systems by inactivating bacteria and viruses:

  • Bacterial Inactivation : Research has shown that this compound can effectively reduce bacterial loads in contaminated water samples. Its high oxidation potential allows it to disrupt bacterial cell membranes and denature proteins.
  • Viral Inactivation : It has also been reported to inactivate viruses effectively, making it a candidate for use in water treatment facilities.

2. Cytotoxicity and Cell Viability

While this compound has beneficial applications, its cytotoxic effects must be considered:

  • Cell Line Studies : In vitro studies using various cell lines have shown that exposure to this compound can lead to decreased cell viability due to oxidative damage. The extent of cytotoxicity is concentration-dependent.
  • Mechanism of Cytotoxicity : The cytotoxic effects are primarily attributed to the generation of ROS, which can induce apoptosis through pathways involving caspases and mitochondrial dysfunction.

Table 1: Summary of Case Studies on this compound

Study ReferenceObjectiveFindings
Evaluate antimicrobial efficacyDemonstrated significant reduction in bacterial counts in treated water samples.
Investigate cytotoxic effects on cell linesShowed concentration-dependent decrease in cell viability with increased oxidative stress markers.
Assess environmental impactHighlighted potential for oxidation of pollutants in wastewater treatment processes.

Applications in Environmental Science

This compound is increasingly being explored for its potential applications in environmental science:

  • Wastewater Treatment : Its ability to oxidize organic pollutants makes it suitable for treating industrial wastewater. Case studies indicate that this compound can effectively degrade complex organic compounds that are resistant to conventional treatments.
  • Soil Remediation : Research is ongoing into its use for remediating contaminated soils through oxidative degradation of harmful substances.

Q & A

Basic Research Questions

Q. What are the primary laboratory methods for synthesizing peroxydisulfuric acid, and how can yield be optimized?

this compound (H₂S₂O₈) is typically synthesized via electrochemical oxidation of sulfuric acid or sulfate ions in acidic media. A common approach involves electrolyzing a 0.25 M H₂SO₄ solution using boron-doped diamond (BDD) electrodes at controlled current densities (30–120 mA cm⁻²). Yield optimization requires balancing electrolyte concentration, temperature (e.g., 25°C), and current density, as excessive current can favor competing oxygen evolution . Alternatively, this compound can be generated by acidifying potassium or ammonium persulfate salts, though purity must be verified via titration or ion chromatography .

Q. How is the empirical formula of this compound derived from its molecular formula?

The molecular formula H₂S₂O₈ can be simplified by identifying the smallest whole-number ratio of atoms. Dividing each subscript by 2 gives HSO₄, but this does not account for the peroxo (O–O) bond. Instead, the empirical formula reflects the connectivity: H₂S₂O₈ retains its structure as two sulfate groups linked by a peroxide bridge, making H₂S₂O₈ both the molecular and empirical formula .

Q. What analytical techniques are used to confirm the identity of this compound in laboratory settings?

Key methods include:

  • Spectrophotometry : Quantifying persulfate (S₂O₈²⁻) via UV-Vis absorption at 254 nm after reaction with iodide to form triiodide .
  • Ion Chromatography : Separating S₂O₈²⁻ from sulfate (SO₄²⁻) and other anions using a high-resolution column with conductivity detection .
  • Titration : Using ferrous ammonium sulfate as a reductant in acidic conditions, with potassium permanganate as an indicator .

Advanced Research Questions

Q. How do electrode materials and current density influence this compound production in electrochemical systems?

BDD electrodes are preferred due to their high overpotential for oxygen evolution, which suppresses competing reactions. Studies show that increasing current density from 30 to 120 mA cm⁻² linearly enhances S₂O₈²⁻ concentration (up to ~1.2 mM after 60 minutes in 0.25 M H₂SO₄). However, exceeding 120 mA cm⁻² may destabilize the electrode interface. Platinum electrodes are less efficient due to lower sulfate oxidation selectivity .

Q. What experimental protocols mitigate risks when handling this compound in reactive environments?

this compound is highly oxidative and forms explosive mixtures with organic compounds (e.g., aniline, nitromethane). Safety measures include:

  • Storage : In inert containers (e.g., glass or PTFE) at ≤4°C to slow decomposition.
  • Incompatibility Management : Avoid contact with reducing agents, transition metals, and peroxidizable organics. Use fume hoods and explosion-proof equipment during synthesis .
  • Deactivation : Neutralize waste with sodium bicarbonate before disposal .

Q. How can researchers distinguish this compound’s oxidative activity from coexisting oxidants like H₂O₂ or ozone in advanced oxidation processes (AOPs)?

Methodological strategies include:

  • Selective Quenching : Adding tert-butanol to scavenge hydroxyl radicals (•OH) without reacting with S₂O₈²⁻.
  • Kinetic Profiling : Monitoring degradation rates of probe compounds (e.g., methylene blue) under controlled pH and temperature. S₂O₈²⁻-driven oxidation is slower than ozone but more persistent .
  • Electrochemical Monitoring : Using cyclic voltammetry to identify redox peaks specific to S₂O₈²⁻ (e.g., −0.5 V vs. Ag/AgCl) .

Q. What computational methods support the study of this compound’s reaction mechanisms?

Density Functional Theory (DFT) simulations can model the acid’s decomposition pathways, such as homolytic cleavage of the O–O bond to generate sulfate radicals (SO₄•⁻). These models help predict activation energies and optimize conditions for radical-driven AOPs. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy is critical to confirm radical intermediates .

Properties

IUPAC Name

sulfooxy hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKICGRDRMAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)OOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O8, H2O8S2
Record name peroxydisulfuric acid
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Description Chemical information link to Wikipedia.
Source PubChem
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DSSTOX Substance ID

DTXSID00894926
Record name Peroxodisulfuric acid
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Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13445-49-3
Record name Peroxydisulfuric acid
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Record name Peroxydisulfuric acid
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2)
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Record name Peroxodisulfuric acid
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Record name PEROXYDISULFURIC ACID
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Synthesis routes and methods I

Procedure details

Referring to Equation (9), the potassium persulfate and the sulfuric acid react to form peroxydisulfuric acid and potassium sulfate. In Equation (10), the peroxydisulfuric acid oxidizes the manganese dioxide to form hydrogen permanganate and sulfuric acid. The oxidation of Mn2+ to Mn7+ results in the reformation of MnO4− which is visible by the color change in the bath from purple-brown to purple.
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Synthesis routes and methods II

Procedure details

Solutions containing Caro's acid and sulfuric acid can be used in the method of DE 10 80 083 which were obtained either by means of electrolysis of a sulfuric acid with a content of preferably 35% to 50% by weight, with subsequent hydrolysis of the peroxodisulfuric acid formed or by means of the reaction of 50% to 88% by weight aqueous hydrogen peroxide with concentrated or fuming sulfuric acid (oleum). In order to prepare sodium peroxymonosulfate, such H2SO5 /H2SO4 solutions are neutralized with a soda solution up to pH 2.9, freed of the precipitated Glauber salt and subsequently dried.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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